N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)16-4-2-1-3-15(16)17(26)23-9-10-25-12-14(11-24-25)13-5-7-22-8-6-13/h1-8,11-12H,9-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMCNSTEYMZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyridine intermediates, which are then coupled with an ethyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the benzamide or pyrazole rings .
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP compared to chloro or cyano substituents (e.g., 3a: logP ~3.2 vs. target compound: logP ~3.8), improving membrane permeability .
- Solubility : Pyridinyl-pyrazole derivatives (e.g., PDB: 3HN) show moderate aqueous solubility (~50 µM at pH 7.4), whereas piperazine-containing analogues (3a, 3b) exhibit higher solubility due to ionizable nitrogen atoms .
Research Findings and SAR Insights
- Substituent Effects: Trifluoromethyl vs. Cyano/Chloro: The trifluoromethyl group in the target compound enhances metabolic stability compared to 3a’s cyano group, as seen in microsomal stability assays (t1/2 > 60 min vs. t1/2 ~30 min for 3a) . Pyridinyl vs. Thiophenyl: Pyridinyl substituents (as in the target compound) improve kinase selectivity over thiophenyl-containing analogues, which show off-target GPCR activity .
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a pyridine moiety, and a trifluoromethylbenzamide. Its molecular formula is C16H17F3N4O, with a molecular weight of 348.33 g/mol. The presence of trifluoromethyl and nitrogen-containing heterocycles enhances its bioactivity and solubility in biological systems.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many pyrazole and pyridine derivatives show cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on several cancer cell lines reported an IC50 value indicating significant potency against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound exhibited an IC50 value of approximately 15 µM against HeLa cells, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In vitro assays demonstrated that this compound could inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration leading to a 50% reduction in NO production was found to be around 10 µM . This indicates a promising anti-inflammatory profile that warrants further investigation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL . Further studies are needed to establish its efficacy against a broader range of pathogens.
Research Findings and Case Studies
- Cytotoxicity Studies : In a comparative study of various pyrazole derivatives, this compound was found to be one of the most potent compounds, particularly against HeLa cells .
- Mechanism Elucidation : Mechanistic studies revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential for therapeutic applications in oncology .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves coupling a pyrazole-pyridine intermediate with a trifluoromethylbenzamide precursor. Key steps include:
- Coupling Agents : Use carbodiimide-based reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in anhydrous DMF to activate carboxylic acid groups, ensuring efficient amide bond formation .
- Purification : Post-synthesis, employ column chromatography (e.g., silica gel) for initial purification, followed by recrystallization in solvents like ethanol or methanol to achieve high purity (>95%) .
- Characterization : Validate structure via H NMR (to confirm pyrazole and pyridine proton environments) and elemental analysis (to verify C, H, N composition) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from tautomerism (e.g., pyrazole ring proton exchange) or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-validate H NMR with C NMR and high-resolution mass spectrometry (HRMS). For example, pyridin-4-yl protons typically resonate at δ 8.5–8.7 ppm, while pyrazole protons appear at δ 7.2–7.5 ppm .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomeric equilibria in pyrazole derivatives .
- X-ray Crystallography : Resolve ambiguous proton assignments by crystallizing the compound and analyzing its solid-state structure .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
- HPLC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to achieve ≥98% purity. Monitor UV absorption at 254 nm for the trifluoromethylbenzamide chromophore .
- Melting Point Analysis : Compare experimental melting points (e.g., 150–170°C range for similar benzamides) with literature values to detect impurities .
Advanced: What computational strategies are effective for predicting the biological target of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., fungal CYP51 or lipoxygenases). The pyridin-4-yl and trifluoromethyl groups often engage in π-π stacking and hydrophobic interactions with enzyme active sites .
- Pharmacophore Mapping : Identify critical pharmacophores (e.g., pyrazole as a hydrogen bond acceptor) using tools like Schrödinger’s Phase. Validate predictions with in vitro assays (e.g., IC measurements against recombinant enzymes) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound’s bioactivity?
Answer:
- Core Modifications : Replace the pyridin-4-yl group with pyridin-3-yl or phenyl to assess steric/electronic effects on target binding .
- Linker Optimization : Test ethyl vs. propyl linkers to evaluate flexibility and distance between the pyrazole and benzamide moieties .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chlorine or methylsulfonyl to modulate lipophilicity and metabolic stability .
Basic: What are common challenges in scaling up the synthesis of this compound?
Answer:
- Reagent Compatibility : EDCI/HOBt may degrade in polar aprotic solvents (e.g., DMF) during prolonged reactions. Switch to polymer-supported coupling agents for easier removal .
- Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography to reduce solvent waste .
Advanced: How to address low yields in coupling reactions involving the pyrazole-ethyl linker?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80°C, improving yield by 20–30% .
- Protection/Deprotection : Temporarily protect the pyrazole NH group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during benzamide coupling .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicology : Use PPE (gloves, goggles) due to potential irritancy from the trifluoromethyl group.
- Waste Disposal : Degrade pyrazole-containing waste with sodium hypochlorite to avoid environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
